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TNG348 Preclinical Hepatotoxicity Resource
Center
A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The clinical development of TNG348 was discontinued in May 2024 due to

observations of Grade 3 and 4 liver function abnormalities in a Phase 1/2 clinical trial.[1][2] This

resource center is intended for researchers and scientists who may be using TNG348 or similar

compounds in a preclinical research setting. The information provided is for investigational

purposes only and should not be interpreted as guidance for clinical use. Given the clinical

outcome, any preclinical work with TNG348 should include a robust assessment of potential

hepatotoxicity.

Frequently Asked Questions (FAQs)
Q1: What is TNG348 and what is its mechanism of action?

A1: TNG348 is an orally available, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).

[3] USP1 is a deubiquitinating enzyme that plays a key role in DNA damage repair pathways,

including the Fanconi anemia pathway and translesion synthesis.[4] By inhibiting USP1,

TNG348 was designed to induce synthetic lethality in cancers with existing DNA repair

deficiencies, such as those with BRCA1/2 mutations or other homologous recombination
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deficiencies (HRD).[5][6] The inhibition of USP1 leads to the accumulation of ubiquitinated

PCNA and FANCD2, disrupting DNA repair and causing selective death in cancer cells.[3]

Q2: Why was the clinical development of TNG348 halted?

A2: Tango Therapeutics, the developer of TNG348, discontinued the Phase 1/2 clinical trial

(NCT06065059) after observing Grade 3 and 4 liver function abnormalities in patients who

were on the study for more than eight weeks.[1][2] Grade 4 abnormalities are considered life-

threatening.[1][2] This unexpected liver toxicity led to the decision to halt further development of

the molecule to ensure patient safety.[1][2]

Q3: Was hepatotoxicity observed in preclinical studies of TNG348?

A3: Publicly available preclinical data for TNG348 indicated that the compound was well-

tolerated in in vivo studies, with no body weight loss observed.[6] A 2025 publication by Tango

Therapeutics also noted the unexpected nature of the clinical liver toxicity, suggesting it was

not predicted by their preclinical in vivo models.[7][8] This discrepancy highlights the challenge

of translating preclinical safety data to human clinical outcomes.

Q4: Is the observed hepatotoxicity likely a class-wide effect of USP1 inhibitors?

A4: This is currently thought to be unlikely. The aforementioned 2025 publication from Tango

Therapeutics suggests that the liver toxicity is not an on-target effect, as another USP1 inhibitor

has been well-tolerated in clinical trials.[8] This points towards the possibility of off-target

effects or issues related to the specific chemical properties of the TNG348 molecule or its

metabolites.

Troubleshooting Guide: Investigating and Mitigating
Hepatotoxicity in Preclinical Models
This guide provides a framework for researchers to proactively assess and characterize the risk

of hepatotoxicity when working with TNG348 or similar compounds.
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Observed Issue Potential Cause Recommended Action(s)

Elevated liver enzymes (ALT,

AST) in in vivo models.
Direct hepatocellular injury.

1. Confirm the finding: Repeat

the study with a larger group of

animals. Include vehicle

controls.2. Dose-response

assessment: Determine if the

toxicity is dose-dependent.3.

Histopathology: Conduct a

thorough histological

examination of liver tissue to

characterize the injury (e.g.,

necrosis, apoptosis,

inflammation).4. Mechanism

investigation: Perform in vitro

assays (see below) to

investigate potential

mechanisms like mitochondrial

dysfunction or reactive

metabolite formation.

Elevated bilirubin and/or

alkaline phosphatase (ALP) in

in vivo models.

Cholestatic or mixed-type liver

injury.

1. Histopathology: Examine

liver tissue for signs of

cholestasis, such as bile duct

proliferation or bile plugs.2. In

vitro transporter inhibition

assays: Assess the

compound's potential to inhibit

key bile acid transporters like

the Bile Salt Export Pump

(BSEP).

Inconsistent or species-specific

hepatotoxicity.

Differences in drug metabolism

and disposition between

species.

1. Metabolite profiling: Identify

the major metabolites in

different species (e.g., mouse,

rat, dog, human) using liver

microsomes or hepatocytes.2.

Cross-species in vitro testing:

Compare the cytotoxicity of the
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parent compound and its major

metabolites in hepatocytes

from different species.

No overt toxicity in animal

models, but concern remains

(given TNG348's clinical

outcome).

Animal models may lack

predictivity for certain types of

idiosyncratic drug-induced liver

injury (DILI).

1. Utilize advanced in vitro

models: Test the compound in

more complex, human-relevant

systems like 3D liver

spheroids, co-cultures with

immune cells, or

microphysiological systems

(liver-on-a-chip).2. Stress

tests: Co-treat hepatocytes

with the compound and a non-

hepatotoxic dose of an

inflammatory stimulus (e.g.,

LPS) to unmask potential

idiosyncratic toxicity.

Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using
Primary Hepatocytes

Objective: To assess the direct cytotoxic potential of a compound on primary hepatocytes.

Methodology:

Cell Culture: Plate cryopreserved primary hepatocytes (human, rat, mouse) in collagen-

coated plates. Allow cells to form a monolayer.

Compound Treatment: Treat hepatocytes with a range of compound concentrations (e.g.,

0.1 to 100 µM) for 24 to 72 hours.

Endpoint Assays:

Cell Viability: Measure ATP content (e.g., CellTiter-Glo®) to assess overall cell health.
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Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium as

an indicator of membrane damage.

Apoptosis: Measure caspase-3/7 activity to assess for programmed cell death.

Data Analysis: Calculate IC50 values for each endpoint and compare across species.

Protocol 2: In Vivo Rodent Hepatotoxicity Study
Objective: To evaluate the potential for a compound to cause liver injury in a rodent model.

Methodology:

Animal Model: Use male and female Sprague-Dawley rats or C57BL/6 mice.

Dosing: Administer the compound daily via the intended clinical route (e.g., oral gavage)

for 7 to 28 days. Include at least three dose levels (low, mid, high) and a vehicle control

group.

Monitoring:

Clinical Observations: Record daily observations of animal health and behavior.

Body Weight: Measure body weight at least twice weekly.

Terminal Procedures:

Blood Collection: Collect blood for clinical chemistry analysis of liver enzymes (ALT,

AST, ALP) and bilirubin.

Organ Weights: Weigh the liver and other major organs.

Histopathology: Fix the liver in 10% neutral buffered formalin, process, and stain with

hematoxylin and eosin (H&E) for microscopic examination by a board-certified

veterinary pathologist.

Protocol 3: Mechanistic In Vitro Assays
Objective: To investigate specific mechanisms of potential hepatotoxicity.
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Methodology:

Mitochondrial Toxicity: Treat hepatocytes or isolated mitochondria with the compound and

measure changes in mitochondrial respiration (e.g., using a Seahorse XF Analyzer) or

mitochondrial membrane potential.

Reactive Metabolite Formation: Incubate the compound with human liver microsomes in

the presence of NADPH and a trapping agent like glutathione (GSH). Analyze for the

formation of GSH adducts by LC-MS/MS.

Bile Salt Export Pump (BSEP) Inhibition: Use membrane vesicles expressing human

BSEP to determine the compound's IC50 for inhibiting the transport of a probe substrate.

Quantitative Data Summary
While specific preclinical toxicology data for TNG348 is not publicly available, the following

table provides a template for summarizing key hepatotoxicity assessment data.

Assay Endpoint
TNG348

(Example Data)

Control

Compound

(Non-toxic)

Control

Compound

(Hepatotoxic)

Human

Hepatocyte

Cytotoxicity

IC50 (µM) > 50 > 50 5

Rat Hepatocyte

Cytotoxicity
IC50 (µM) > 50 > 50 10

Mitochondrial

Toxicity
IC50 (µM) > 50 > 50 2

BSEP Inhibition IC50 (µM) 25 > 100 1

7-Day Rat Study

(100 mg/kg)
ALT (U/L) 60 ± 15 55 ± 10 500 ± 150

7-Day Rat Study

(100 mg/kg)

Liver

Histopathology

No significant

findings

No significant

findings

Centrilobular

Necrosis
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Visualizations
Caption: TNG348 inhibits the USP1-UAF1 complex, leading to the accumulation of

ubiquitinated PCNA and FANCD2.

In Vitro Assessment

In Vivo Assessment

Analysis & Decision

Hepatocyte Cytotoxicity Assay
(Human, Rat, Mouse)

Risk Assessment

IC50 Data

BSEP Inhibition Assay Mitochondrial Toxicity Assay Reactive Metabolite
Formation

7-Day Rodent Study
(Dose Range Finding)

28-Day Rodent Study
(GLP Tox)

Inform Dosing

Clinical Chemistry
(ALT, AST, Bili) Liver Histopathology

Click to download full resolution via product page

Caption: A workflow for preclinical hepatotoxicity assessment, integrating in vitro and in vivo

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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